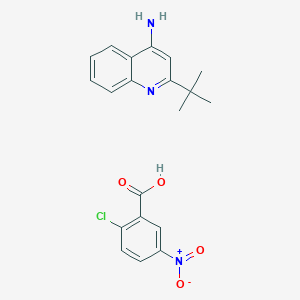

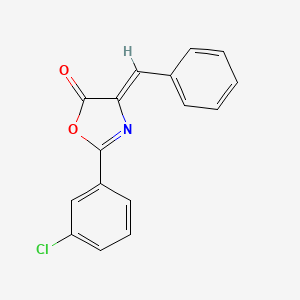

2-chloro-5-nitrobenzoic acid - 2-tert-butyl-4-quinolinamine (1:1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The combination of 2-chloro-5-nitrobenzoic acid with 2-tert-butyl-4-quinolinamine forms a compound with interesting properties for scientific research. This compound, due to its specific functional groups and structure, is likely to have unique physical and chemical properties, making it a subject of interest in various studies.

Synthesis Analysis

While specific synthesis procedures for this exact compound were not directly found, research on related compounds provides insight into potential synthesis methods. For example, the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block in heterocyclic oriented synthesis indicates the versatility of chloro-nitrobenzoic acid derivatives in synthesizing nitrogenous heterocycles, which could potentially be applied to the synthesis of the compound (Soňa Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds, such as the hydrogen-bonded structures of quinoline with chloro- and nitro-substituted benzoic acids, indicates short hydrogen bonds between the pyridine N atom and a carboxyl O atom, suggesting a strong interaction between these functional groups (Kazuma Gotoh & H. Ishida, 2009). This information can be crucial for understanding the molecular structure and binding mechanisms of the 2-chloro-5-nitrobenzoic acid and 2-tert-butyl-4-quinolinamine compound.

Chemical Reactions and Properties

Studies on related compounds showcase the potential reactivity and applications of the components of the compound . For instance, solid-state versatility of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid demonstrates the significance of hydrogen and halogen bonds in the crystal stabilization and reactivity of these compounds (Madhavi Oruganti et al., 2017).

Physical Properties Analysis

Research on related chemical structures provides insights into the potential physical properties of the compound. The properties of molecular salts and co-crystals of similar compounds, including melting points and thermal stability, could offer a basis for predicting the physical properties of 2-chloro-5-nitrobenzoic acid and 2-tert-butyl-4-quinolinamine (A. Lemmerer et al., 2010).

Chemical Properties Analysis

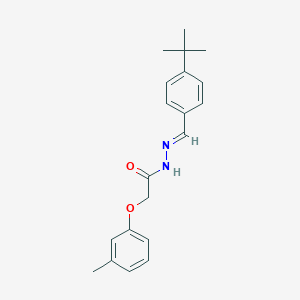

The chemical properties of the compound can be inferred from studies on similar chemical structures. For instance, the synthesis and characterization of pharmaceutical co-crystals involving 2-chloro-4-nitrobenzoic acid indicate specific reactivity patterns, such as carboxylic acid-pyridine hydrogen bond formation, that might be relevant to the compound of interest (A. Lemmerer et al., 2010).

科学的研究の応用

Synthesis of Heterocyclic Compounds

Research on compounds related to 2-chloro-5-nitrobenzoic acid and quinolinamines has shown their utility in synthesizing various heterocyclic scaffolds. For example, derivatives of 2-chloro-5-nitrobenzoic acid have been used as building blocks in the solid-phase synthesis of nitrogenous heterocycles, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are of significant interest in drug discovery due to their diverse biological activities (Křupková, Funk, Soural, & Hlaváč, 2013).

Molecular Interactions and Crystal Engineering

Studies on the hydrogen-bonded structures of isomeric compounds involving quinoline and chloro-nitro-substituted benzoic acids have elucidated the role of hydrogen bonding in molecular assembly and crystal engineering. These insights are crucial for designing new materials with desired physical and chemical properties (Gotoh & Ishida, 2009).

Development of Chemically Diverse Libraries

The versatility of chloro-nitrobenzoic acid derivatives in generating chemically diverse libraries is noteworthy. Such libraries are invaluable in high-throughput screening for drug discovery, allowing for the identification of compounds with potential therapeutic applications. The ability to synthesize a wide range of heterocyclic compounds from a single starting material underscores the importance of these derivatives in medicinal chemistry.

Novel Supramolecular Assemblies

Research into the co-crystallization and salt formation of quinoline derivatives with aromatic carboxylic acids, including those related to 2-chloro-5-nitrobenzoic acid, reveals the formation of complex supramolecular assemblies. These assemblies have implications for understanding molecular recognition processes and designing new functional materials with specific properties, such as catalytic activity, molecular sensing, and drug delivery systems (Tarai & Baruah, 2016).

Safety and Hazards

特性

IUPAC Name |

2-tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.C7H4ClNO4/c1-13(2,3)12-8-10(14)9-6-4-5-7-11(9)15-12;8-6-2-1-4(9(12)13)3-5(6)7(10)11/h4-8H,1-3H3,(H2,14,15);1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKBHQZJDDYMHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)N.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)

![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)

![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)

![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)

![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)

![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)

![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)

![3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5538664.png)

![4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)